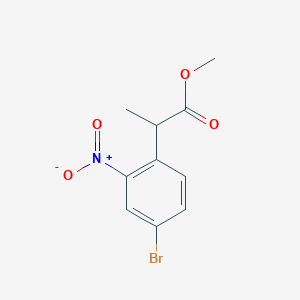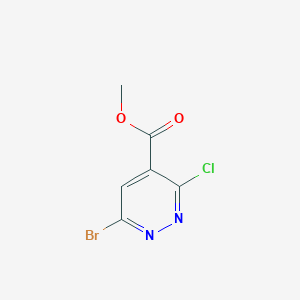
4-Chloro-5-nitrophthalic acid
Übersicht
Beschreibung
4-Chloro-5-nitrophthalic acid: is an organic compound with the molecular formula C8H4ClNO6 It is a derivative of phthalic acid, where the aromatic ring is substituted with a chlorine atom at the 4-position and a nitro group at the 5-position
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-nitrophthalic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitrophthalic acid typically involves the nitration of 4-chlorophthalic acid. The process can be summarized as follows:
Nitration Reaction: 4-Chlorophthalic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Using industrial-grade sulfuric acid and nitric acid, the nitration reaction is conducted in large reactors with precise temperature control.
Isolation and Purification: The crude product is isolated and purified using industrial crystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Esterification: The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products:
Reduction: 4-Chloro-5-aminophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-nitrophthalic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups (e.g., nitro, chloro, carboxylic acid). These interactions can lead to changes in the chemical or biological properties of the target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophthalic acid: Similar structure but lacks the chlorine atom at the 4-position.
5-Chlorophthalic acid: Similar structure but lacks the nitro group at the 5-position.
3-Nitrophthalic acid: Nitro group is positioned differently on the aromatic ring.
Uniqueness: 4-Chloro-5-nitrophthalic acid is unique due to the presence of both chlorine and nitro substituents on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-chloro-5-nitrophthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10(15)16/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXVOWZWDAOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1h-Benzo[g]indazole](/img/structure/B8127411.png)
![tert-Butyl{3-[(methylsulfonyl)amino]benzyl}carbamate](/img/structure/B8127421.png)
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8127427.png)
![tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate](/img/structure/B8127444.png)



![[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127475.png)
